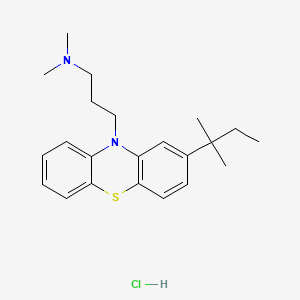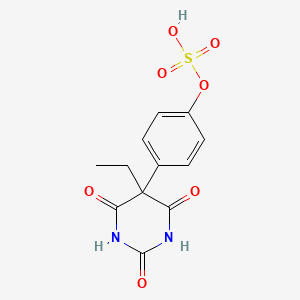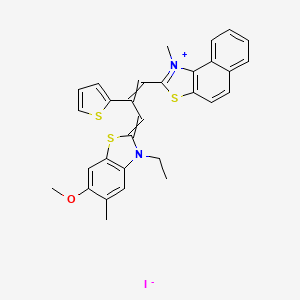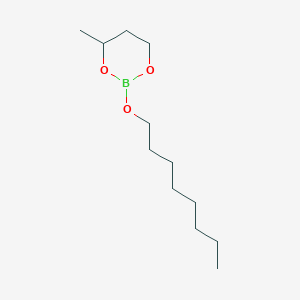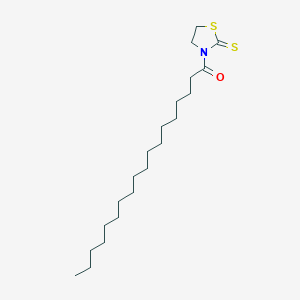
2-Thiazolidinethione, 3-(1-oxooctadecyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiazolidinethione, 3-(1-oxooctadecyl)- is a compound belonging to the class of thiazolidinethiones. Thiazolidinethiones are heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms. This particular compound is characterized by the presence of a long-chain fatty acid derivative, specifically an octadecyl group, attached to the thiazolidinethione ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolidinethione, 3-(1-oxooctadecyl)- typically involves the reaction of thiazolidinethione with an octadecyl derivative under specific conditions. One common method involves the use of octadecanoyl chloride as the octadecyl source, which reacts with thiazolidinethione in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2-Thiazolidinethione, 3-(1-oxooctadecyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Thiazolidinethione, 3-(1-oxooctadecyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinethione ring to thiazolidine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the octadecyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinethione derivatives.
Applications De Recherche Scientifique
2-Thiazolidinethione, 3-(1-oxooctadecyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of metabolic disorders.
Industry: Used in the development of new materials and as a precursor for the synthesis of surfactants and lubricants.
Mécanisme D'action
The mechanism of action of 2-Thiazolidinethione, 3-(1-oxooctadecyl)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidine-2-thione: A simpler analog without the octadecyl group.
Thiazolidinediones: A class of compounds with similar ring structures but different substituents, used in the treatment of diabetes.
Uniqueness
2-Thiazolidinethione, 3-(1-oxooctadecyl)- is unique due to the presence of the long-chain octadecyl group, which imparts distinct physical and chemical properties. This modification can enhance the compound’s solubility, stability, and biological activity, making it suitable for specific applications that other similar compounds may not be able to achieve.
Propriétés
Numéro CAS |
65439-62-5 |
|---|---|
Formule moléculaire |
C21H39NOS2 |
Poids moléculaire |
385.7 g/mol |
Nom IUPAC |
1-(2-sulfanylidene-1,3-thiazolidin-3-yl)octadecan-1-one |
InChI |
InChI=1S/C21H39NOS2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)22-18-19-25-21(22)24/h2-19H2,1H3 |
Clé InChI |
ATJFZNCZKNFNCR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)N1CCSC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


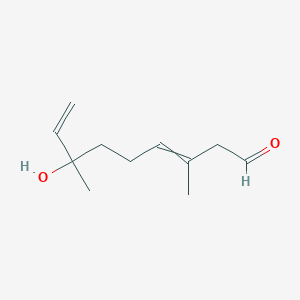

![9-Borabicyclo[3.3.1]nonane, 9-(1-octynyl)-](/img/structure/B14490342.png)



![(Spiro[cyclopropane-1,9'-fluorene]-2,3-diyl)bis(phenylmethanone)](/img/structure/B14490363.png)
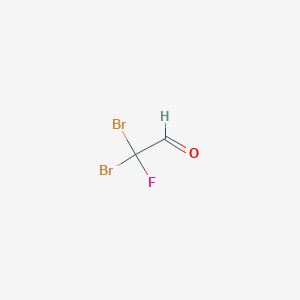
![N-[1-(2,5-Dimethylthiophen-3-yl)ethylidene]hydroxylamine](/img/structure/B14490368.png)
